REACTION_CXSMILES
|
[CH3:1][C:2]12[CH2:9][CH2:8][C:5]([C:10]([OH:12])=[O:11])([CH2:6][CH2:7]1)[CH:4]=[CH:3]2.[H][H]>[Pd].C(O)C>[CH3:1][C:2]12[CH2:9][CH2:8][C:5]([C:10]([OH:12])=[O:11])([CH2:4][CH2:3]1)[CH2:6][CH2:7]2
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CC12C=CC(CC1)(CC2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In this preparation a mixture
|
Type
|
CUSTOM
|
Details
|
is absorbed
|
Type
|
CUSTOM
|
Details
|
(about 2.4 liters are absorbed)
|
Type
|
FILTRATION
|
Details
|
The catalyst is then filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent removed from the filtrate by evaporation, under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC12CCC(CC1)(CC2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |